

Technical Guide: Structure-Activity Relationship of 2-Aryl-2H-Indazole Derivatives

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Compound of Interest

Compound Name: 2-(3-chlorophenyl)-2H-indazole

Cat. No.: B14123235

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Executive Summary: The 2H-Indazole Advantage

While 1H-indazoles are thermodynamically favored, the 2H-indazole (specifically the 2-aryl-2H-indazole) tautomer offers a distinct vector for drug design. Its fixed quinoid-like resonance contribution and specific bond angles allow it to access binding pockets—such as the PARP catalytic domain and the Estrogen Receptor beta (ER β) ligand binding domain—that are sterically or electronically inaccessible to the 1H-isomer.

Key Therapeutic Drivers:

- **PARP Inhibition:** The scaffold forms the core of Niraparib, a blockbuster drug for ovarian cancer.
- **Selectivity:** 2H-locking prevents tautomeric shifting, ensuring consistent ligand-receptor docking.
- **Versatility:** C3, C7, and the N2-aryl ring provide three orthogonal vectors for optimization.

Chemical Synthesis & Scaffold Construction

To explore the SAR, one must first master the synthesis. The 2H-indazole is a kinetic product in many cyclizations but requires specific conditions to stabilize against the 1H-shift.

Primary Synthetic Workflows

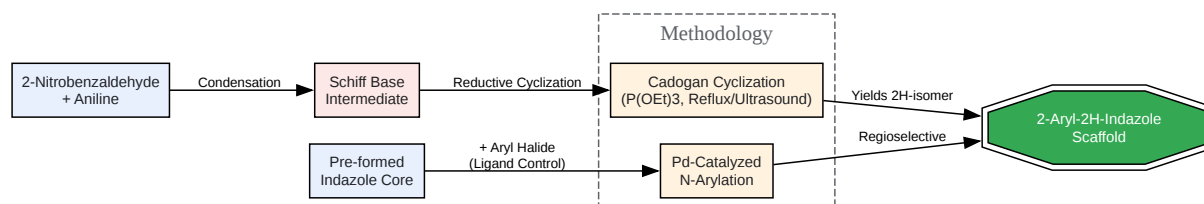
Method A: Cadogan Cyclization (Reductive Cyclization)

- Mechanism: Deoxygenation of o-nitrobenzyl Schiff bases using triethyl phosphite.
- Utility: Best for generating the core 2-aryl-2H-indazole skeleton from readily available 2-nitrobenzaldehydes and anilines.
- Protocol Insight: High temperatures (reflux) are often required, but ultrasound-assisted variations have improved yields and reduced times.

Method B: Palladium-Catalyzed N-Arylation (Niraparib Route)

- Mechanism: Cross-coupling of a pre-formed indazole (often protected or 1H/2H mix) with an aryl halide.
- Utility: Essential for installing complex N2-aryl groups (e.g., 4-(piperidin-3-yl)phenyl) that cannot survive the harsh Cadogan conditions.
- Regioselectivity: Requires careful control of ligands to favor N2 over N1 arylation.

Visualization: Synthetic Pathways



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Figure 1: Dual synthetic pathways to access the 2-aryl-2H-indazole core. Method A is preferred for initial library generation; Method B is required for complex clinical candidates.

SAR Analysis by Therapeutic Area

Oncology: PARP Inhibition (The Niraparib Model)

The most successful application of this scaffold is in Poly(ADP-ribose) Polymerase (PARP) inhibitors.

- Target: PARP1 and PARP2 enzymes.
- Mechanism: The indazole core mimics the nicotinamide moiety of NAD⁺, binding in the catalytic pocket.
- Critical SAR Features:
 - C7-Carboxamide: This is non-negotiable. The amide hydrogen forms critical hydrogen bonds with Gly863 and Ser904 in the PARP active site.
 - N2-Phenyl Ring: Acts as a linker. Substitution at the para-position is vital for extending into the solvent-exposed region.
 - Solubilizing Tail: A piperidine ring attached to the N2-phenyl group (as in Niraparib) dramatically improves bioavailability and cellular potency.

Data Summary: Effect of C7 and N2 Modifications

Compound Variant	R7 Substituent	N2-Aryl Substituent	PARP1 IC50 (nM)	Activity Insight
Niraparib (MK-4827)	-CONH2	4-(3S-piperidinyl)phenyl	3.8	Clinical Standard. Optimized H-bonding + Solubility.
Analog A	-H	4-(3S-piperidinyl)phenyl	>1000	Loss of critical H-bonds to Gly863/Ser904.
Analog B	-CONH2	Phenyl (unsubstituted)	25	Good intrinsic binding, but poor cellular uptake.
Analog C	-CN (Nitrile)	4-(3S-piperidinyl)phenyl	12	Retains some potency but less effective than amide.

Infectious Diseases: Antiprotozoal Activity

2-Aryl-2H-indazoles have shown potent activity against *Entamoeba histolytica*, *Giardia intestinalis*, and *Trichomonas vaginalis*.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- SAR Driver: Electronic modulation of the N2-phenyl ring.
- Key Insight: Electron-Withdrawing Groups (EWGs) are essential.
 - Best Substituents: 4-Cl, 2-CF₃, 2-COOMe.
 - Mechanism: EWGs likely alter the reduction potential of the system or enhance lipophilic interactions within the parasite's target protein (enzyme target currently under investigation).
 - Potency: Several derivatives exhibit IC₅₀ < 0.05 μM, outperforming Metronidazole (the standard of care).

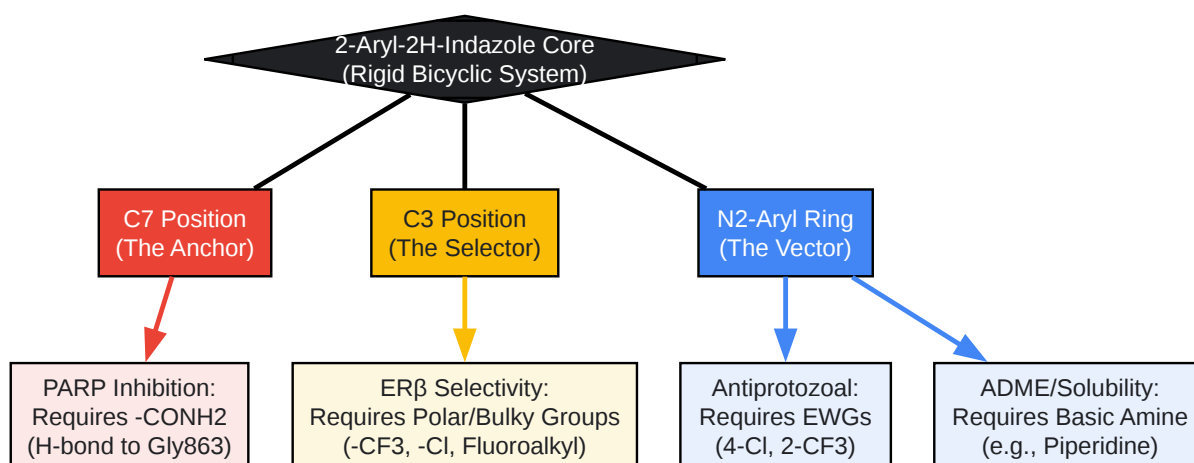
Endocrinology: ER β Selective Ligands

The 2H-indazole core serves as a rigid scaffold to differentiate between Estrogen Receptor alpha (ER α) and beta (ER β).

- Target: ER β (selectivity over ER α is desired to avoid breast cancer proliferation risks).
- Critical Position: C3 Substitution.
- SAR Rule: Introduction of polar or polarizable groups at C3 (e.g., -CF₃, -Cl, -CN, or fluoroalkyl chains) forces the molecule to adopt a conformation that clashes with the smaller ligand binding pocket of ER α but fits the slightly larger ER β pocket.
- Result: Selectivity ratios (ER β /ER α) exceeding 100-fold.

Mechanistic Visualization: The SAR Map

The following diagram summarizes the "Rules of Substitution" for the 2-aryl-2H-indazole scaffold across different therapeutic indications.



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Figure 2: Functionalization map of the 2-aryl-2H-indazole scaffold. C7 drives enzymatic anchoring (PARP), C3 drives receptor subtype selectivity (ER β), and N2 modulates electronic/ADME properties.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-2H-indazole (Ultrasound-Assisted)

Validating the Core Scaffold

- Reagents: 2-Nitrobenzaldehyde (1.0 eq), Aniline (1.0 eq), Triethyl phosphite (excess).
- Schiff Base Formation: Mix aldehyde and aniline. Sonicate at 40°C (neat) until solid imine forms (approx. 10-20 mins).
- Cyclization: Add triethyl phosphite (3.0 eq) directly to the vessel.
- Reaction: Sonicate/Heat at 140°C for 3 hours. (Monitor via TLC: Disappearance of imine).
- Workup: Remove excess phosphite under reduced pressure. Purify via column chromatography (Hexane/EtOAc).
- Validation: ¹H NMR should show a singlet around δ 8.3-8.5 ppm (H-3 proton), distinct from the 1H-isomer.

Protocol 2: PARP Inhibition Assay (Enzymatic)

Validating Biological Activity

- Setup: Use a chemiluminescent PARP assay kit (e.g., BPS Bioscience).
- Preparation: Coat histone proteins onto a 96-well plate.
- Incubation: Add activated PARP enzyme (PARP1 or PARP2), biotinylated NAD⁺, and the test compound (dilution series from 10 μ M to 0.1 nM).
- Reaction: Incubate for 1 hour at room temperature.
- Detection: Add Streptavidin-HRP followed by chemiluminescent substrate.
- Analysis: Measure luminescence. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

- Control: Niraparib (positive control) should yield IC50 ~3-4 nM.

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